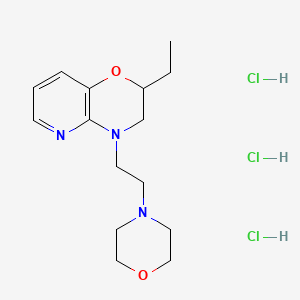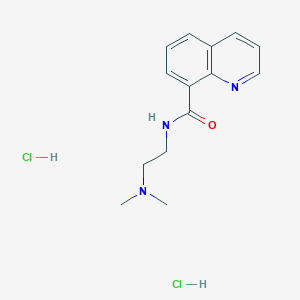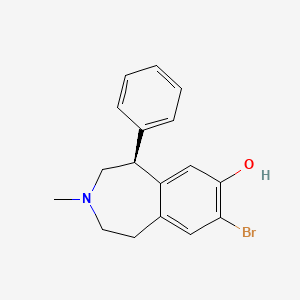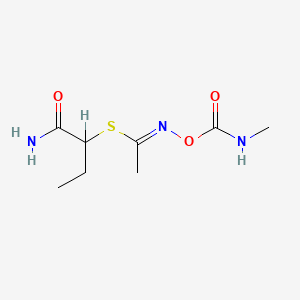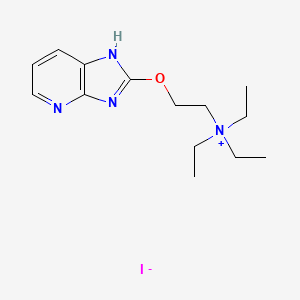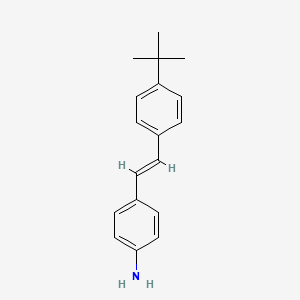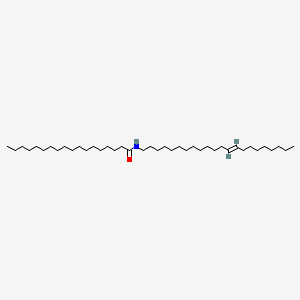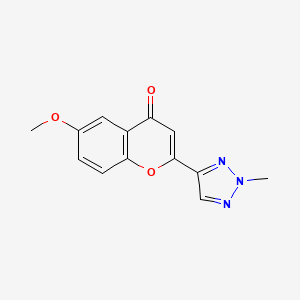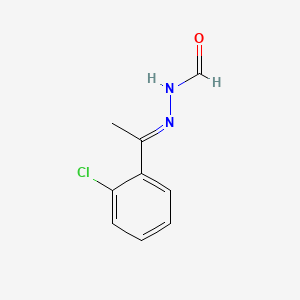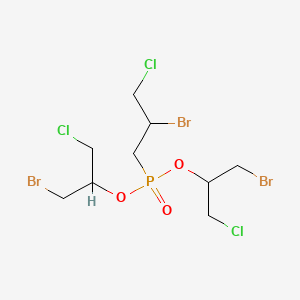
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate is a complex organophosphorus compound. It is characterized by the presence of bromine, chlorine, and phosphonate groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate typically involves the reaction of appropriate brominated and chlorinated precursors with phosphonate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The phosphonate group can undergo hydrolysis in the presence of water or aqueous solutions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
科学的研究の応用
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate involves its interaction with molecular targets through its reactive bromine, chlorine, and phosphonate groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.
類似化合物との比較
Similar Compounds
- Bis(2-bromoethyl)phosphonate
- Bis(2-chloroethyl)phosphonate
- Bis(2-bromo-1-(chloromethyl)ethyl)phosphonate
Uniqueness
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate is unique due to the presence of both bromine and chlorine atoms in its structure, which provides it with distinct reactivity and versatility compared to similar compounds. This uniqueness makes it valuable in specific applications where such reactivity is desired.
特性
CAS番号 |
95906-07-3 |
|---|---|
分子式 |
C9H15Br3Cl3O3P |
分子量 |
548.3 g/mol |
IUPAC名 |
1-bis[(1-bromo-3-chloropropan-2-yl)oxy]phosphoryl-2-bromo-3-chloropropane |
InChI |
InChI=1S/C9H15Br3Cl3O3P/c10-1-8(4-14)17-19(16,6-7(12)3-13)18-9(2-11)5-15/h7-9H,1-6H2 |
InChIキー |
OIIKUHVETMMKOU-UHFFFAOYSA-N |
正規SMILES |
C(C(CCl)Br)P(=O)(OC(CCl)CBr)OC(CCl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



